molecular formula C14H20N2O B1485989 6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol CAS No. 2169600-31-9

6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol

Cat. No.: B1485989
CAS No.: 2169600-31-9
M. Wt: 232.32 g/mol
InChI Key: OLDMXXDKYCWFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-benzyl-2-azabicyclo[222]octan-5-ol is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the intramolecular cyclization of appropriate precursors, such as cyclopentanone derivatives. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The compound can be reduced to remove the benzyl group, yielding a simpler bicyclic structure.

  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Removal of the benzyl group, resulting in a simpler bicyclic structure.

  • Substitution: Formation of halides, sulfonates, or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical assays.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and cardiovascular health.

Industry: Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for various applications, including as a catalyst or a precursor for more complex compounds.

Mechanism of Action

The mechanism by which 6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparison with Similar Compounds

  • 2-Benzyl-2-azabicyclo[2.2.2]octan-6-ol: A structural isomer with a different position of the hydroxyl group.

  • 1-Azabicyclo[2.2.2]octan-5-ol: A related compound without the benzyl group.

  • 2-Azabicyclo[3.2.1]octane derivatives: Compounds with a similar bicyclic core but different substituents.

Uniqueness: 6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol stands out due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

6-amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13-12-7-6-11(14(13)17)9-16(12)8-10-4-2-1-3-5-10/h1-5,11-14,17H,6-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDMXXDKYCWFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1CN2CC3=CC=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol
Reactant of Route 2
6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol
Reactant of Route 3
Reactant of Route 3
6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol
Reactant of Route 4
6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol
Reactant of Route 5
6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol
Reactant of Route 6
6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.